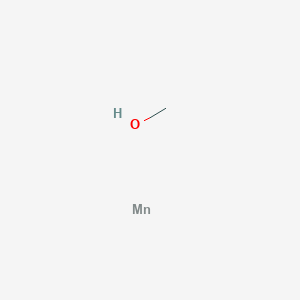
Methanol--manganese (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol–manganese (1/1) is a coordination compound consisting of methanol and manganese in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol–manganese (1/1) can be synthesized through various methods, including:
Direct Coordination: Manganese salts, such as manganese chloride, can be reacted with methanol under controlled conditions to form the coordination compound.
Dehydrogenative Coupling: This method involves the dehydrogenation of methanol in the presence of a manganese catalyst, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of methanol–manganese (1/1) typically involves large-scale dehydrogenative coupling processes, utilizing manganese-based catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanol–manganese (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.
Reduction: It can be reduced in the presence of suitable reducing agents.
Substitution: Methanol in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like ammonia or phosphines can be used to replace methanol.
Major Products Formed
Oxidation: Manganese oxides and formaldehyde.
Reduction: Manganese metal and methanol.
Substitution: Various manganese-ligand complexes.
Scientific Research Applications
Methanol–manganese (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and dehydrogenation processes.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Environmental Chemistry: It is used in the conversion of carbon dioxide to useful chemicals, such as dimethyl carbonate.
Pharmaceuticals: The compound is explored for its potential in drug synthesis and development.
Mechanism of Action
The mechanism of action of methanol–manganese (1/1) involves:
Coordination Chemistry: The methanol molecule coordinates to the manganese center, influencing its reactivity.
Electron Transfer: The compound facilitates electron transfer processes, which are crucial in catalytic reactions.
Activation of Substrates: Methanol–manganese (1/1) activates substrates through coordination, making them more reactive in subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methanol–iron (1/1)
- Methanol–cobalt (1/1)
- Methanol–nickel (1/1)
Uniqueness
Methanol–manganese (1/1) is unique due to its:
- Catalytic Efficiency : It exhibits high catalytic efficiency in dehydrogenation and hydrogenation reactions compared to similar compounds .
- Stability : The compound is more stable under various reaction conditions, making it suitable for industrial applications .
- Versatility : It can be used in a wide range of chemical reactions and applications, from environmental chemistry to pharmaceuticals .
Properties
CAS No. |
827614-21-1 |
|---|---|
Molecular Formula |
CH4MnO |
Molecular Weight |
86.980 g/mol |
IUPAC Name |
manganese;methanol |
InChI |
InChI=1S/CH4O.Mn/c1-2;/h2H,1H3; |
InChI Key |
GHNRLPUEWCZDRA-UHFFFAOYSA-N |
Canonical SMILES |
CO.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
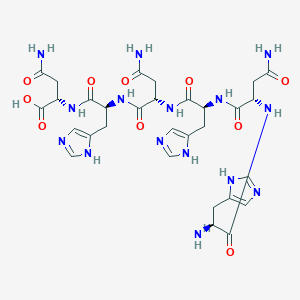
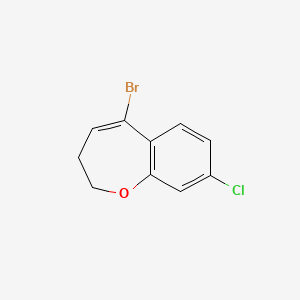
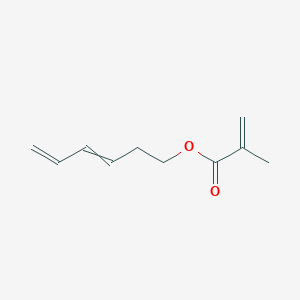

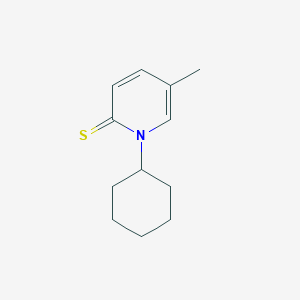
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
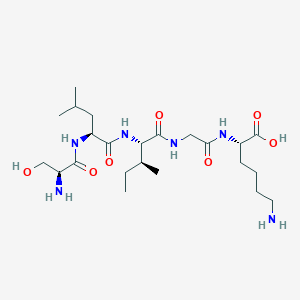
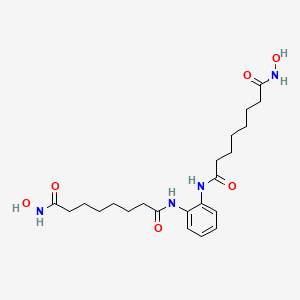
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
